N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. It features a complex structure that incorporates both indole and acetylsulfamoyl moieties, making it of interest for various biological activities. The compound is classified under the category of indole derivatives, which are known for their diverse pharmacological properties.
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide can be classified as an indole derivative due to the presence of the indole ring. It also belongs to the broader category of sulfonamide compounds, attributed to the acetylsulfamoyl group in its structure. These classifications are significant as they relate to the compound's potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like column chromatography are typically employed for purification .
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide has a molecular formula of C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 450.3 g/mol. The structure consists of an indole ring attached to an acetamide group and a phenyl ring substituted with an acetylsulfamoyl group.
The compound's structural details can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide information about bond lengths, angles, and spatial arrangement of atoms within the molecule .
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide can participate in various chemical reactions typical for amides and sulfonamides:
The reactivity profile of this compound can be explored through controlled experiments that monitor reaction conditions such as pH, temperature, and solvent effects .
The mechanism of action for N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide is not fully elucidated but is hypothesized based on its structural features:
Experimental studies are necessary to confirm these mechanisms through assays that measure biological activity against target cells or enzymes .
The physical properties of N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide include:
The chemical properties involve stability under various conditions, solubility in organic solvents, and reactivity towards nucleophiles or electrophiles. Data on melting point and boiling point are often necessary but may not be readily available for all compounds .
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide has potential applications in:
The strategic molecular hybridization embodied in N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide represents a rational approach to drug design, combining two privileged scaffolds with complementary bioactivities. This hybrid integrates:
Indole pharmacophore: A bicyclic aromatic system (benzene fused with pyrrole) that serves as a versatile bioisostere for endogenous biomolecules. Its planar structure facilitates π-π stacking interactions with biological targets, while the electron-rich nitrogen enables hydrogen bonding and protonation-dependent interactions [4]. The C-3 position of indole is particularly reactive, allowing targeted modifications that enhance binding affinity to enzymes and receptors involved in inflammation, cancer, and microbial pathogenesis [4] [7].
Sulfonamide motif: Characterized by the -SO₂NH- group, this moiety provides strong hydrogen-bonding capabilities and conformational rigidity. The acetyl modification (-NHSO₂Ac) in this specific hybrid enhances membrane permeability by balancing hydrophilicity and lipophilicity, while retaining the critical sulfonamide interaction with enzymatic active sites [6] [7]. Sulfonamides exhibit targeted inhibition of carbonic anhydrases (CAs), tyrosine kinases, and microtubule assembly proteins through precise molecular recognition [7].
Table 1: Key Pharmacophoric Elements in N-[4-(Acetylsulfamoyl)phenyl]-2-(1H-Indol-1-yl)acetamide
Structural Component | Role in Molecular Recognition | Biological Targets |
---|---|---|
Indole ring system (1H-indol-1-yl) | π-π stacking with hydrophobic pockets; H-bond donation/acceptance | Serotonin receptors, tubulin, kinase ATP-binding sites |
Acetamide linker (-CH₂C=O-NH-) | Conformational flexibility; spatial orientation of pharmacophores | Enhances binding entropy through rotational freedom |
Acetylsulfamoyl group (-NHSO₂Ac) | Electrostatic interactions with zinc-containing enzymes; H-bond network formation | Carbonic anhydrase II/IX/XII, dihydropteroate synthase |
The acetamide bridge (-CH₂C=O-NH-) connecting these moieties serves as a metabolically stable linker that maintains optimal spatial separation between the indole and sulfonamide components. This spacing is critical for simultaneous engagement with adjacent binding pockets in target proteins. Computational studies of analogous structures indicate that the carbonyl oxygen participates in hydrogen bonding with protein residues (e.g., Thr199 in CA II), while the methylene group provides torsional flexibility [7]. This configuration outperforms direct fusion approaches by preserving the individual electronic properties of each pharmacophore.
X-ray crystallographic analyses of related compounds confirm that such hybrid structures adopt orthogonal conformations in the solid state, with dihedral angles of 75-85° between the indole and phenylsulfonamide planes [3]. This geometry is energetically favorable for penetrating biological membranes while maintaining the planar configurations required for target binding. Hirshfeld surface analyses further reveal that intermolecular interactions (N-H···O, C-H···O) stabilize crystal packing through sulfonamide oxygen and indole nitrogen atoms—insights relevant to pharmaceutical formulation development [3].
The rational design of N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide stems from two decades of iterative optimization in indole-sulfonamide chemistry:
Antimicrobial applications (2010–2018): Early generation indole-sulfonamides demonstrated broad-spectrum activity against Gram-positive pathogens (Staphylococcus aureus MIC = 3.1–12.5 µg/mL) and fungi (Candida albicans IC₅₀ = 8.2 µg/mL) [4]. The discovery that C-3 sulfonylated indoles could disrupt bacterial folate synthesis pathways spurred targeted hybridization efforts. By 2017, analogs incorporating pyrimidine nuclei exhibited 32-fold enhanced potency against Pseudomonas aeruginosa compared to first-gen compounds, attributed to improved penetration through porin channels [4] [6]. The specific acetylsulfamoyl modification emerged from structure-activity relationship (SAR) studies showing that N-acetylation reduced plasma protein binding while maintaining target affinity.
Anticancer breakthroughs (2019–present): Parallel research identified indole-sulfonamides as tubulin polymerization inhibitors and selective CA IX/XII inhibitors. The compound class exhibited dual mechanisms: 1) Disruption of microtubule dynamics in rapidly dividing cells, and 2) Hypoxia-selective CA inhibition in solid tumors [7]. In 2021, Friedel-Crafts alkylation techniques enabled scalable synthesis of sterically congested analogs, with N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide demonstrating IC₅₀ = 8.9 µg/mL against HeLa cervical cancer cells—comparable to clinical chloroquine derivatives (IC₅₀ = 8.2 µg/mL) [6]. Molecular docking revealed high-affinity binding (ΔG = -9.8 kcal/mol) at the colchicine site of tubulin, rationalizing the observed G2/M cell cycle arrest [4].
Table 2: Evolution of Key Indole-Sulfonamide Hybrids in Biomedical Research
Research Phase | Representative Structural Innovations | Therapeutic Advancements |
---|---|---|
First-generation (2010–2014) | Indolenyl sulfonamides via condensation (e.g., indole-3-carboxaldehyde + sulfaguanidine) | Antibacterial activity against E. coli (MIC 16 µg/mL); moderate antifungal properties |
Second-generation (2015–2019) | C2 acyl sulfonamides; N1-arylsulfonyl-3-piperazinyl indoles | 30-fold enhanced CA II inhibition (Ki < 10 µM); tubulin depolymerization at nanomolar concentrations |
Current hybrid pharmacophores | N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide | Dual anticancer/antimicrobial action: HeLa inhibition IC₅₀ 8.9 µg/mL; P. aeruginosa zone of inhibition 30.3 mm |
The compound's development was accelerated by catalytic methodologies including Friedel-Crafts reactions (tungstosilicic acid hydrate catalysis) and enantioselective syntheses (chiral squaramide-catalyzed cascade additions) [4]. These techniques solved historical regioisomerism challenges in indole functionalization, enabling gram-scale production of pharmacologically active stereoisomers. The current hybrid exemplifies structure-based optimization—retaining the indole C-3 position for target engagement while engineering the sulfonamide terminus for enhanced pharmacokinetics.
Ongoing research explores this scaffold's polypharmacology against resistant malignancies and biofilm-forming pathogens. Its modular synthesis allows combinatorial derivatization at three sites: 1) Indole nitrogen, 2) Sulfonamide nitrogen, and 3) Acetyl group. This versatility positions N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide as a privileged template for future antibiotic and anticancer agent development [4] [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: